molecular formula C26H26N6OS B11989091 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide CAS No. 303107-28-0

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide

Cat. No.: B11989091
CAS No.: 303107-28-0
M. Wt: 470.6 g/mol
InChI Key: JBUMNIUDMFTUII-OGLMXYFKSA-N
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Description

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C26H26N6OS and a molecular weight of 470.601 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

303107-28-0

Molecular Formula

C26H26N6OS

Molecular Weight

470.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C26H26N6OS/c1-26(2,3)20-14-12-19(13-15-20)24-30-31-25(32(24)22-10-5-4-6-11-22)34-18-23(33)29-28-17-21-9-7-8-16-27-21/h4-17H,18H2,1-3H3,(H,29,33)/b28-17+

InChI Key

JBUMNIUDMFTUII-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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